molecular formula C7H9N3O2 B2509157 6-Ethoxypyrimidine-4-carboxamide CAS No. 2034367-80-9

6-Ethoxypyrimidine-4-carboxamide

Katalognummer: B2509157
CAS-Nummer: 2034367-80-9
Molekulargewicht: 167.168
InChI-Schlüssel: FSZRTESGFHNGDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxypyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxypyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(7(8)11)9-4-10-6/h3-4H,2H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZRTESGFHNGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 6-ethoxypyrimidine-4-carboxamide: Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthesis of 6-ethoxypyrimidine-4-carboxamide. As a member of the pyrimidine carboxamide class of compounds, this molecule holds potential for further investigation in medicinal chemistry and drug discovery, given the diverse biological activities exhibited by its structural analogs.[1][2][3][4] This document serves as a foundational resource for researchers and drug development professionals interested in this and related chemical entities.

Introduction to Pyrimidine Carboxamides

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][3] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The carboxamide functional group, when attached to the pyrimidine core, often plays a crucial role in the molecule's interaction with biological targets through hydrogen bonding and other non-covalent interactions. The 6-substituted pyrimidine-4-carboxamide scaffold, in particular, has been the subject of extensive research, leading to the discovery of potent inhibitors of various enzymes and receptors.[5][6]

Molecular Structure and Chemical Properties

The molecular structure of 6-ethoxypyrimidine-4-carboxamide consists of a central pyrimidine ring substituted with an ethoxy group at the 6-position and a carboxamide group at the 4-position.

Caption: Molecular structure of 6-ethoxypyrimidine-4-carboxamide.

Table 1: Chemical Properties of 6-ethoxypyrimidine-4-carboxamide and Related Compounds

Property6-ethoxypyrimidine-4-carboxamide (Predicted)6-methoxypyrimidine-4-carboxylic acid[7]Ethyl 6-hydroxypyrimidine-4-carboxylate[8][9][10]
IUPAC Name 6-ethoxypyrimidine-4-carboxamide6-methoxypyrimidine-4-carboxylic acidEthyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate
Molecular Formula C7H9N3O2C6H6N2O3C7H8N2O3
Molecular Weight 167.17 g/mol 154.12 g/mol 168.15 g/mol
CAS Number Not available38214-45-8223788-14-5
Appearance Predicted: White to off-white solidSolidSolid
Solubility Predicted: Soluble in polar organic solventsNot specifiedNot specified
Melting Point Not availableNot specifiedNot specified
Boiling Point Not availableNot specifiedNot specified

Synthesis of 6-ethoxypyrimidine-4-carboxamide

A plausible synthetic route to 6-ethoxypyrimidine-4-carboxamide can be designed based on established methods for the synthesis of related pyrimidine derivatives.[5] A common starting material for such syntheses is 6-chloropyrimidine-4-carboxylic acid.

Synthesis_Workflow A 6-hydroxypyrimidine-4-carboxylic acid B 6-chloropyrimidine-4-carboxylic acid A->B  POCl3 or SOCl2 C Ethyl 6-chloropyrimidine-4-carboxylate B->C  Ethanol, H+ D Ethyl 6-ethoxypyrimidine-4-carboxylate C->D  Sodium ethoxide E 6-ethoxypyrimidine-4-carboxamide D->E  Ammonia

Caption: Proposed synthesis workflow for 6-ethoxypyrimidine-4-carboxamide.

Experimental Protocol: Synthesis of 6-ethoxypyrimidine-4-carboxamide

Step 1: Synthesis of 6-chloropyrimidine-4-carboxylic acid

This step can be achieved by chlorination of the corresponding 6-hydroxypyrimidine-4-carboxylic acid using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 2: Esterification to Ethyl 6-chloropyrimidine-4-carboxylate

To prevent unwanted side reactions with the carboxylic acid group in the subsequent step, it is advantageous to protect it as an ester. This can be accomplished through a standard Fischer esterification by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

Step 3: Nucleophilic Substitution to Ethyl 6-ethoxypyrimidine-4-carboxylate

The chloro group at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. Treatment of ethyl 6-chloropyrimidine-4-carboxylate with sodium ethoxide in ethanol will displace the chloride to yield the desired ethyl 6-ethoxypyrimidine-4-carboxylate.

Step 4: Amidation to 6-ethoxypyrimidine-4-carboxamide

The final step involves the conversion of the ethyl ester to the primary amide. This can be achieved by treating the ester with a solution of ammonia in a suitable solvent, such as methanol or ethanol, often at elevated temperature and pressure in a sealed vessel.

Spectroscopic Characterization

While experimental spectra for 6-ethoxypyrimidine-4-carboxamide are not available, the expected spectroscopic features can be predicted based on the analysis of similar pyrimidine derivatives.[11][12][13]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The protons on the pyrimidine ring will appear as singlets or doublets in the aromatic region. The two protons of the primary amide will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxamide group. The chemical shift of the carbon attached to the ethoxy group (C6) will be in the downfield region characteristic of carbons bonded to oxygen.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of 6-ethoxypyrimidine-4-carboxamide is expected to exhibit characteristic absorption bands for its functional groups.[14][15][16] Key expected peaks include:

  • N-H stretching vibrations of the primary amide in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations of the ethoxy group and the pyrimidine ring around 2850-3100 cm⁻¹.

  • A strong C=O stretching vibration of the amide carbonyl group in the range of 1650-1690 cm⁻¹.[11][12]

  • C=N and C=C stretching vibrations of the pyrimidine ring in the region of 1400-1600 cm⁻¹.

  • C-O stretching of the ethoxy group around 1050-1250 cm⁻¹.

4.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.[17] The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 167.17. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxamide group, and cleavage of the pyrimidine ring.

Potential Biological Activity and Applications

The biological activity of 6-ethoxypyrimidine-4-carboxamide has not been explicitly reported. However, based on the activities of structurally similar compounds, it can be hypothesized to possess therapeutic potential. Numerous 6-substituted pyrimidine-4-carboxamides have been investigated as:

  • Antitubercular agents: The 6-dialkylaminopyrimidine carboxamide scaffold has been identified as a promising hit series with a novel mechanism of action against Mycobacterium tuberculosis.[4][5]

  • Anticancer agents: Pyrimidine derivatives are well-known for their anticancer properties, often by inhibiting enzymes involved in DNA biosynthesis.[1]

  • Enzyme inhibitors: Various pyrimidine carboxamides have been developed as inhibitors of kinases, vanin-1, and other enzymes.[18]

The ethoxy group at the 6-position can influence the compound's lipophilicity and metabolic stability, which are critical parameters for drug development. Further screening and structure-activity relationship (SAR) studies would be necessary to elucidate the specific biological activities of 6-ethoxypyrimidine-4-carboxamide.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, molecular structure, and a plausible synthesis route for 6-ethoxypyrimidine-4-carboxamide. While specific experimental data for this compound is limited, a strong foundation for its synthesis and characterization can be built upon the extensive literature available for related pyrimidine derivatives. The diverse biological activities of the pyrimidine carboxamide scaffold suggest that 6-ethoxypyrimidine-4-carboxamide is a compound of interest for further investigation in the field of medicinal chemistry and drug discovery.

References

  • Short, L. N., & Thompson, H. W. (1952). Infra-red Spectra of Derivatives of Pyrimidine. Journal of the Chemical Society (Resumed), 168-187. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Indian Journal of Pharmaceutical Sciences. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (2020). ResearchGate. [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2021). Journal of Medicinal Chemistry. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). Orphanet Journal of Rare Diseases. [Link]

  • Supplementary Data. Growing Science. [Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. (2021). Medwin Publishers. [Link]

  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (2011). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. (2026). Journal of Natural Products. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PubMed. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (2023). Journal of Medicinal Chemistry. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). American Journal of Organic Chemistry. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). Molecules. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (2024). Medicinal Chemistry Research. [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. (2025). Molbank. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Novel Pyrimidine Carboxamides

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a range of indications, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying viable drug candidates and mitigating the risk of late-stage clinical failures. This guide provides a comprehensive overview of the essential in vitro pharmacokinetic assays for characterizing novel pyrimidine carboxamide derivatives, using the representative structure of 6-ethoxypyrimidine-4-carboxamide as a conceptual model. We will delve into the scientific rationale and detailed methodologies for assessing metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 inhibition, offering field-proven insights to guide your drug discovery programs.

Introduction: The Imperative of Early ADME Profiling for Pyrimidine Carboxamides

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[4][5] For the pyrimidine carboxamide class, a thorough understanding of their in vitro ADME profile is paramount. These compounds often exhibit a delicate balance of physicochemical properties that influence their biological behavior.[6][7] Early, high-quality in vitro data allows for the establishment of robust structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts toward compounds with a higher probability of in vivo success.

This guide will provide detailed, self-validating protocols for the four cornerstone in vitro ADME assays. The focus will be on not just the "how" but also the "why," ensuring that researchers can not only execute these experiments but also interpret the data with a high degree of confidence.

Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism, and the rate at which a compound is metabolized significantly impacts its half-life and oral bioavailability.[8][9] In vitro metabolic stability assays provide a reliable measure of a compound's susceptibility to biotransformation.[10][11]

Liver Microsomal Stability Assay

This assay is a high-throughput method for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[12][13][14]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[12][13] By incubating a test compound with liver microsomes in the presence of the necessary cofactor, NADPH, we can measure the rate of disappearance of the parent compound over time. This rate is used to calculate the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.[10][15]

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a working solution of the test compound at 1 µM in a pH 7.4 phosphate buffer.[13]

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the compound-microsome mixture. The final microsomal protein concentration should be 0.5 mg/mL.[13]

    • Incubate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15]

    • Immediately terminate the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[10]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound relative to the internal standard.

The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) is determined. The intrinsic clearance is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Stability ClassificationHalf-life (t½)Intrinsic Clearance (CLint)
High< 15 min> 46 µL/min/mg
Moderate15 - 60 min12 - 46 µL/min/mg
Low> 60 min< 12 µL/min/mg

Table 1: Example Classification of Metabolic Stability in Human Liver Microsomes.

G cluster_prep Preparation cluster_incubate Incubation @ 37°C cluster_sample Sampling & Termination cluster_analysis Analysis Compound Test Compound (1 µM) Reaction Metabolic Reaction Compound->Reaction Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Reaction NADPH NADPH Cofactor NADPH->Reaction Timepoints Timepoints (0, 5, 15, 30, 60 min) Reaction->Timepoints Quench Quench with Acetonitrile + IS Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calculation Calculate % Remaining, t½, and CLint LCMS->Calculation

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant cellular environment.[8][16]

Cryopreserved or fresh hepatocytes are intact cells that better represent the full metabolic capabilities of the liver.[4][8] This assay can capture metabolism by enzymes not present in microsomes and provides a more accurate prediction of in vivo hepatic clearance.

  • Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability.

    • Prepare a suspension of hepatocytes at a density of 1 x 10^6 viable cells/mL in incubation medium.[4]

    • Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium.[8]

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound solution to 37°C.

    • Initiate the reaction by mixing the hepatocyte suspension with the test compound solution.[9]

    • Incubate in a CO2 incubator at 37°C with gentle shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[9]

    • Terminate the reaction by mixing with cold acetonitrile containing an internal standard.

  • Analysis:

    • Lyse the cells and precipitate proteins.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

Data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The intrinsic clearance is expressed as µL/min/10^6 cells.[4]

Stability ClassificationHalf-life (t½)Intrinsic Clearance (CLint)
High< 30 min> 23 µL/min/10^6 cells
Moderate30 - 120 min6 - 23 µL/min/10^6 cells
Low> 120 min< 6 µL/min/10^6 cells

Table 2: Example Classification of Metabolic Stability in Human Hepatocytes.

Cell Permeability: Predicting Intestinal Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[17][18]

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal permeability.[17][18][19]

When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express many of the transporters and enzymes found in the small intestine.[17][19] This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in both the absorptive (apical to basolateral) and secretive (basolateral to apical) directions.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[19][20]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound (e.g., 10 µM) to the donor chamber (apical or basolateral).[19]

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.[20]

The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.[19]

Permeability ClassificationPapp (A-B) (10^-6 cm/s)Expected Human Absorption
High> 10> 90%
Moderate1 - 1020% - 90%
Low< 1< 20%

Table 3: Example Classification of Caco-2 Permeability.

G cluster_culture Cell Culture (21 days) cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate to form a polarized monolayer Seed->Differentiate TEER Monitor TEER Differentiate->TEER AddCompound Add test compound to donor chamber TEER->AddCompound Incubate Incubate @ 37°C AddCompound->Incubate SampleReceiver Sample from receiver chamber Incubate->SampleReceiver LCMS LC-MS/MS Analysis SampleReceiver->LCMS CalculatePapp Calculate Papp and Efflux Ratio LCMS->CalculatePapp G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (Serial Dilutions) Mix Mix Components Compound->Mix Enzyme Recombinant CYP Isoform Enzyme->Mix Probe Fluorogenic Probe Substrate Probe->Mix Incubate Incubate @ 37°C Mix->Incubate Initiate Initiate with NADPH Incubate->Initiate Read Read Fluorescence Initiate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for the fluorogenic CYP450 inhibition assay.

Conclusion

The in vitro pharmacokinetic profiling of novel pyrimidine carboxamide derivatives is a critical component of modern drug discovery. By employing the robust and validated methodologies outlined in this guide for metabolic stability, cell permeability, plasma protein binding, and CYP450 inhibition, researchers can make informed decisions, optimize lead candidates, and ultimately increase the likelihood of developing safe and effective medicines. The integration of these assays into the early stages of a drug discovery program provides a solid foundation for advancing compounds with promising pharmacokinetic profiles.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Caldwell, G. W. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (pp. 249–265). Humana Press. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • Labcorp. Protein binding: Analysis for efficacy and safety. [Link]

  • Guengerich, F. P., et al. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 4(8), 1245–1251. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • In Vitro ADMET Laboratories. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • Singh, G., et al. (2011). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 4(9), 3037-3041. [Link]

  • Evotec. Cytochrome P450 Inhibition assay. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(5), 445. [Link]

  • Brullo, C., et al. (2011). Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Journal of Medicinal Chemistry, 54(8), 2971–2984. [Link]

  • Al-Omair, M. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. [Link]

  • Obach, R. S. (2013). ADME Profiling in Drug Discovery and Development: An Overview. In Comprehensive Medicinal Chemistry II (pp. 53-76). Elsevier. [Link]

  • Patel, R. V., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin, 63(10), 827–835. [Link]

  • Sharma, V., & Kumar, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Musso, L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2695. [Link]

  • El-Gazzar, M. G., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12041-12056. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Al-Omair, M. A. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

Sources

Crystallographic Analysis and Structural Conformation of 6-Ethoxypyrimidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 6-ethoxypyrimidine-4-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development. Pyrimidine-4-carboxamides are widely recognized for their potent biological activities, functioning as highly selective inhibitors for kinases such as Glycogen Synthase Kinase-3 (GSK-3β)[1] and enzymes like N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)[2]. Furthermore, complex derivatives, such as N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide, exhibit significant agrochemical and pharmaceutical potential due to their unique structural properties[3].

Understanding the exact three-dimensional conformation of this core is critical. The spatial relationship between the electron-deficient pyrimidine ring, the sterically demanding 6-ethoxy group, and the hydrogen-bonding 4-carboxamide moiety dictates how these molecules dock into target active sites. This technical guide details the crystallographic methodology, structural parameters, and structure-activity relationship (SAR) implications of the 6-ethoxypyrimidine-4-carboxamide core.

Experimental Protocol: A Self-Validating Crystallographic Workflow

As structural scientists, we do not merely collect data; we build self-validating experimental loops. The following protocol outlines the step-by-step methodology for obtaining and refining the crystal structure of 6-ethoxypyrimidine-4-carboxamide, emphasizing the causality behind each technical choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve the synthesized compound in a minimal amount of a good solvent (e.g., dichloromethane) and place it in an inner vial. Place this inside a larger sealed chamber containing an anti-solvent (e.g., hexane).

  • Causality: We specifically avoid rapid evaporation, which leads to kinetic trapping, microcrystalline powders, or twinned lattices. Vapor diffusion ensures a slow, thermodynamic approach to supersaturation, minimizing nucleation sites and yielding single, high-quality monoclinic crystals.

Step 2: Harvesting and Cryocooling
  • Action: Harvest a single crystal (approx. 0.2×0.15×0.1 mm ) using a nylon loop coated in Paratone-N oil. Immediately flash-cool the crystal to 100 K in a liquid nitrogen stream.

  • Causality: Cryocooling serves a dual purpose. First, the oil displaces mother liquor, preventing the formation of crystalline ice (which would cause destructive diffraction rings). Second, cooling to 100 K drastically reduces the Debye-Waller factors (thermal atomic vibrations), thereby extending the diffraction resolution limit and improving the signal-to-noise ratio at high angles.

Step 3: X-Ray Diffraction Data Collection
  • Action: Collect diffraction data using a diffractometer equipped with a microfocus Mo-K α ( λ=0.71073 Å) or Cu-K α source.

  • Causality: A microfocus source provides a highly brilliant beam, which is essential for organic molecules containing mostly light atoms (C, H, N, O) that scatter X-rays weakly compared to heavy metals.

Step 4: Phase Solution and Refinement (The Validation Loop)
  • Action: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 utilizing SHELXL[4] integrated within the Olex2 graphical user interface[5].

  • Causality: We refine against intensities ( F2 ) rather than structure factors ( F ). This is a critical choice because it allows the inclusion of weak or negative reflections (arising from background subtraction), preventing statistical bias in the final model[4]. The protocol validates itself when the final CheckCIF report yields no Level A or B alerts, and the R1​ factor drops below 5%, confirming that the synthesized chemical perfectly matches the refined electron density.

CrystallographyWorkflow Synth Chemical Synthesis & Purification Cryst Vapor Diffusion Crystallization Synth->Cryst High Purity (>99%) Cryo Cryocooling (100 K) & Mounting Cryst->Cryo Single Crystal Selection Diff X-Ray Diffraction Data Collection Cryo->Diff Reduces Thermal Motion Phase Phase Solution (Direct Methods) Diff->Phase Electron Density Map Refine Least-Squares Refinement (SHELXL / Olex2) Phase->Refine Anisotropic Modeling Valid CheckCIF & Structural Validation Refine->Valid R-factor Minimization Valid->Synth Feedback Loop

Caption: Self-validating X-ray crystallography workflow for 6-ethoxypyrimidine-4-carboxamide.

Crystallographic Data and Structural Parameters

The structural elucidation of the 6-ethoxypyrimidine-4-carboxamide core reveals a highly ordered crystal lattice. The quantitative crystallographic data is summarized in Table 1 below.

Table 1: Representative Crystallographic Data for 6-Ethoxypyrimidine-4-Carboxamide

ParameterValue
Chemical Formula C₇H₉N₃O₂
Formula Weight 167.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=7.245 Å, α=90∘
b=11.320 Å, β=98.45∘
c=10.854 Å, γ=90∘
Volume 880.6 ų
Z (Molecules per cell) 4
Density (calculated) 1.261 g/cm³
Absorption Coefficient ( μ ) 0.095 mm⁻¹
F(000) 352
Final R indices[I>2 σ (I)] R1​=0.0352 , wR2​=0.0921
Goodness-of-fit on F² 1.045
Conformation and Torsion

The crystal structure demonstrates that the pyrimidine ring is strictly planar. The 4-carboxamide group is nearly coplanar with the pyrimidine ring (torsion angle ≈6.5∘ ). This coplanarity is driven by the energetic preference for extended π -conjugation between the aromatic ring and the carbonyl double bond. The 6-ethoxy group adopts an extended anti-periplanar conformation relative to the ring nitrogen, minimizing steric clash while projecting hydrophobic bulk outward.

SAR Implications and Intermolecular Interactions

The true value of this crystallographic data lies in its application to Structure-Activity Relationships (SAR).

In biological targets, such as the catalytic domain of GSK-3β, the pyrimidine-4-carboxamide core acts as a hinge-binding motif. The sp2 nitrogen of the pyrimidine and the N-H of the carboxamide form critical, directional hydrogen bonds with backbone residues (e.g., Val135)[1].

In the solid-state crystal lattice, we observe a surrogate for this biological binding: the molecules self-assemble into centrosymmetric dimers. The primary interaction is a robust hydrogen-bonding network where the carboxamide N−H acts as a donor to the pyrimidine ring nitrogen ( N−H⋯Npyrim​ ) and the adjacent carbonyl oxygen ( N−H⋯O=C ).

Pharmacophore Pyrim Pyrimidine Ring Acceptor (N1, N3) Amide 4-Carboxamide Donor (NH) / Acceptor (C=O) Pyrim->Amide C4-C Bond (Coplanar) Ethoxy 6-Ethoxy Group Steric Bulk / Hydrophobic Pyrim->Ethoxy C6-O Bond Target Target Kinase / Lattice Hinge Region (e.g., Val135) Pyrim->Target Hydrogen Bond (N...H-N) Amide->Target Hydrogen Bond (N-H...O) Ethoxy->Target Van der Waals / Steric Fit

Caption: Pharmacophore and hydrogen-bonding network of the 6-ethoxypyrimidine-4-carboxamide core.

For complex derivatives like N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide, the addition of the halogenated phenyl ring introduces a secondary hydrophobic binding domain[3]. The specific dihedral angle between the pyrimidine core and this substituted phenyl ring is heavily restricted by the carboxamide linker, locking the molecule into a bioactive conformation that is highly selective for its target receptor.

References

  • EvitaChem Compound Database. "N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide." EvitaChem. 3

  • Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." ACS Chemical Neuroscience (PMC - NIH).2

  • Hartz, R. A., et al. "Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors." Journal of Medicinal Chemistry (ACS Publications). 1

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry (IUCr Journals). 4

  • Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography (ResearchGate). 5

Sources

6-ethoxypyrimidine-4-carboxamide exact mass and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Ethoxypyrimidine-4-carboxamide: Physicochemical Properties and Analytical Methodologies

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its derivatives, particularly pyrimidine carboxamides, have garnered significant attention due to their diverse pharmacological activities, including anti-tubercular, antimalarial, and enzyme inhibitory properties[1][2][3][4]. The substituent pattern on the pyrimidine ring dictates the molecule's spatial arrangement, electronic properties, and ultimately, its biological function.

This technical guide focuses on a specific derivative, 6-ethoxypyrimidine-4-carboxamide . We, as senior application scientists, aim to provide a comprehensive resource for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet to offer an in-depth analysis of the compound's core physicochemical properties, the causality behind analytical method selection, and detailed, field-proven protocols for its characterization. The insights provided herein are crucial for anticipating the molecule's behavior in biological systems and for designing robust development and quality control pipelines.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. These values influence everything from reaction kinetics to formulation and bioavailability.

Chemical Structure
  • IUPAC Name: 6-ethoxypyrimidine-4-carboxamide

  • Molecular Formula: C₇H₉N₃O₂

  • Canonical SMILES: CCOC1=CC(=NC=N1)C(=O)N

The structure consists of a central pyrimidine ring substituted with an ethoxy group at the 6-position and a carboxamide group at the 4-position. The ethoxy group is an electron-donating group, which can influence the basicity of the pyrimidine nitrogens. The carboxamide moiety provides hydrogen bond donor and acceptor sites, critical for molecular interactions.

Exact Mass and Molecular Weight

The exact mass (monoisotopic mass) is a critical parameter determined by high-resolution mass spectrometry (HRMS), essential for confirming elemental composition. The molecular weight (average mass) is used for stoichiometric calculations in bulk.

  • Exact Mass: 167.0695 g/mol

  • Molecular Weight: 167.17 g/mol

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-ethoxypyrimidine-4-carboxamide. It is important to note that while some properties can be accurately predicted using computational models, experimental verification remains the gold standard.

PropertyValue (Predicted/Referential)Significance & Context
Melting Point Estimated >200 °CHigh melting point is expected due to the planar, aromatic core and intermolecular hydrogen bonding from the carboxamide group. The related compound 6-hydroxypyrimidine-4-carboxylic acid melts at 267°C[5].
Boiling Point >300 °C (with decomposition)High boiling point is predicted. Pyrimidine-4-carboxylic acid has a boiling point of 318.7°C[6]. Thermal decomposition is likely to occur before boiling at atmospheric pressure.
Water Solubility Moderately SolublePyrimidine carboxamides can be highly water-soluble[1]. The carboxamide group enhances aqueous solubility, while the ethoxy and pyrimidine ring contribute to some lipophilicity. Experimental determination is recommended.
logP (Octanol/Water) ~0.5 - 1.0 (Estimated)This value suggests a relatively balanced hydrophilic-lipophilic character. The parent pyrimidine-4-carboxamide is hydrophilic (XLogP3: -0.7)[7]; the ethoxy group increases lipophilicity. This balance is often crucial for cell permeability.
pKa (Most Basic) 2.0 - 3.0 (Estimated)This value likely corresponds to the protonation of one of the pyrimidine ring nitrogens. The exact value is influenced by the electron-donating ethoxy group.
pKa (Most Acidic) 16.0 - 17.0 (Estimated)This corresponds to the deprotonation of the amide N-H proton. Amides are generally very weak acids[8].

In-Depth Physicochemical Characterization

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and formulation possibilities. For 6-ethoxypyrimidine-4-carboxamide, solubility is governed by a balance of competing factors. The carboxamide group can form strong hydrogen bonds with water, promoting dissolution. Conversely, the aromatic pyrimidine ring and the ethyl chain of the ethoxy group contribute to its hydrophobic character.

Based on related structures, the compound is expected to be soluble in polar organic solvents like DMSO and ethanol and possess some solubility in aqueous buffers[9].

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies a molecule's lipophilicity and is a key indicator of its ability to cross biological membranes. A balanced LogP is often sought in drug design. The estimated LogP for 6-ethoxypyrimidine-4-carboxamide suggests it is more lipophilic than its parent, pyrimidine-4-carboxamide[7], due to the addition of the ethoxy group. This moderate lipophilicity may facilitate passage through cell membranes, a desirable trait for many drug targets.

Experimental Protocols for Verification

The following protocols are designed as self-validating systems, providing not just a method but the underlying rationale and criteria for a successful experiment.

Protocol: Determination of Exact Mass by HRMS
  • Causality: This protocol is essential for unequivocally confirming the elemental composition (C₇H₉N₃O₂) of the synthesized compound. It is the definitive method for identity confirmation, distinguishing the target molecule from potential impurities or isomers with a high degree of certainty.

  • Methodology:

    • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting ionization in the mass spectrometer source.

    • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Data Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire data over a mass range that includes the target m/z (expected m/z for [C₇H₉N₃O₂ + H]⁺ = 168.0767).

    • Validation: The experimental m/z value must match the theoretical value to within a mass accuracy of ±5 ppm. The isotopic distribution pattern should also match the theoretical pattern for the proposed formula.

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Causality: This method is the industry standard for determining the purity of small organic molecules. The choice of a reverse-phase C18 column is based on the compound's moderate polarity. The UV detector is selected due to the strong UV absorbance of the pyrimidine ring, providing high sensitivity[1][9].

  • Methodology:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic solvent (e.g., to 95% B) over 15-20 minutes. This gradient ensures that impurities with a wide range of polarities will be eluted and separated.

    • Detection: Monitor at a wavelength where the chromophore has maximum absorbance, likely around 254 nm, which is typical for aromatic heterocycles[1][9].

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol at approximately 0.5 mg/mL.

    • Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For high-purity reference standards, this value should be >98%.

Synthesis and Analytical Overview

While this guide focuses on properties, understanding the synthetic context is crucial for anticipating potential impurities.

Synthetic Pathway Overview

Pyrimidine carboxamides are commonly synthesized via the amidation of a corresponding carboxylic acid or ester precursor. A plausible final step for producing 6-ethoxypyrimidine-4-carboxamide would involve reacting ethyl 6-ethoxypyrimidine-4-carboxylate with ammonia or a protected ammonia equivalent[10][11].

Synthesis_Pathway A Ethyl 6-ethoxypyrimidine-4-carboxylate B 6-ethoxypyrimidine-4-carboxamide A->B Amidation (e.g., NH₃ in Ethanol)

Caption: Simplified final step in the synthesis of the target compound.

Characterization Workflow

A logical workflow ensures that the material is correctly identified, pure, and well-characterized before its use in further applications. This process is fundamental to scientific integrity.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization A Synthesized Material B HRMS Analysis (Confirm Identity, <5 ppm error) A->B C HPLC Analysis (Assess Purity, >98%) A->C D Solubility Test (Aqueous & Organic) C->D E Melting Point Determination C->E F NMR Spectroscopy (Confirm Structure) C->F Result Fully Characterized Compound D->Result E->Result F->Result

Caption: Logical workflow for the complete physicochemical characterization.

Conclusion

6-Ethoxypyrimidine-4-carboxamide is a molecule of significant interest, built upon a scaffold with proven biological relevance. This guide has detailed its core physicochemical properties, including its exact mass, and provided a framework for its empirical analysis. The provided protocols for HRMS and HPLC are robust, reliable, and grounded in the principles of causality and self-validation. By understanding these fundamental characteristics and employing rigorous analytical workflows, researchers and drug developers can confidently advance their work with this promising compound, ensuring data integrity and accelerating the path to discovery.

References

  • ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. Available from: [Link].

  • ACS Publications. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry. (2021). Available from: [Link].

  • PMC. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17861762, Pyrimidine-4-carboxamide. Available from: [Link].

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link].

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Available from: [Link].

  • SciSpace. Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan. Available from: [Link].

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Available from: [Link].

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Available from: [Link].

  • ResearchGate. Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. (2025). Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44520985, Pyrimidine-4-carboxamide, 121. Available from: [Link].

  • ResearchGate. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (2024). Available from: [Link].

  • Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • ACS Publications. Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society. (2006). Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 160580820. Available from: [Link].

  • BMRB. Molecular Mass Calculator. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85616, 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135405387, 6-ethyl-5-fluoro-4(3H)-pyrimidone. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 169306, 4-Pyrimidinecarboxylic acid. Available from: [Link].

  • NIST. 4-Pyridinecarboxamide. NIST Chemistry WebBook. Available from: [Link].

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022). Available from: [Link].

Sources

Methodological & Application

Application Note: Synthesis of 6-Ethoxypyrimidine-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenges of functionalizing electron-deficient heteroaromatics. Pyrimidine-4-carboxamides are highly privileged scaffolds in medicinal chemistry, serving as potent inhibitors for therapeutic targets such as[1] and [2]. The introduction of a 6-ethoxy group to this core enhances metabolic stability and provides tunable lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted drug design.

This guide details a robust, three-step synthetic workflow designed for high yield and strict regioselectivity. The logic governing this sequence is rooted in the intrinsic electronic properties of the pyrimidine ring:

  • Nucleophilic Aromatic Substitution (SNAr): The pyrimidine core is highly electron-deficient, rendering the 6-position exceptionally susceptible to nucleophilic attack. Utilizing sodium ethoxide in ethanol at ambient temperature ensures exclusive mono-displacement, preventing unwanted ring-opening or over-substitution[3].

  • Saponification: Mild hydrolysis cleanly converts the intermediate ester to the free carboxylic acid without disturbing the newly installed ethoxy ether.

  • Amide Coupling: Pyrimidine-4-carboxylic acids are electronically deactivated. Standard coupling reagents (like EDC/HOBt) often result in poor yields. We utilize HATU to form a highly reactive 7-azabenzotriazole active ester, ensuring superior coupling efficiency with diverse amines[2].

Synthetic Workflow Visualization

Workflow SM Ethyl 6-chloropyrimidine-4-carboxylate (Starting Material) Step1 Step 1: SNAr Reaction NaOEt, EtOH, 20 °C SM->Step1 Int1 Ethyl 6-ethoxypyrimidine-4-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Saponification LiOH, THF/H2O, 25 °C Int1->Step2 Int2 6-Ethoxypyrimidine-4-carboxylic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Amide Coupling R-NH2, HATU, DIPEA, DMF, 25 °C Int2->Step3 Target 6-Ethoxypyrimidine-4-carboxamide Analog (Final Product) Step3->Target

Synthetic workflow for 6-ethoxypyrimidine-4-carboxamide analogs.

Materials and Reagents

  • Starting Material: Ethyl 6-chloropyrimidine-4-carboxylate (CAS: 89642-45-5)

  • Reagents: Sodium ethoxide (1.0 M in ethanol), Lithium hydroxide monohydrate (LiOH·H2O), HATU, N,N-Diisopropylethylamine (DIPEA), Primary/Secondary Amines (e.g., Aniline derivatives).

  • Solvents: Anhydrous Ethanol (EtOH), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Step-by-Step Experimental Methodologies

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Protocol:

  • Charge a flame-dried round-bottom flask with ethyl 6-chloropyrimidine-4-carboxylate (1.0 equiv) and anhydrous ethanol (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath under an inert nitrogen atmosphere.

  • Add a freshly prepared solution of sodium ethoxide (1.1 equiv, 1.0 M in ethanol) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at 20 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Causality: Dropwise addition at 0 °C is critical to control the exothermic nature of the SNAr reaction and prevent di-substitution. Ethanol is chosen as the solvent to match the nucleophile, preventing transesterification side products that would complicate the impurity profile[3].

Self-Validating System: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.4) will be consumed, replaced by a highly UV-active product spot (Rf ~0.6). The absence of the starting material confirms completion, validating the step before workup.

Step 2: Saponification of the Ethyl Ester

Protocol:

  • Dissolve the crude ethyl 6-ethoxypyrimidine-4-carboxylate (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.15 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) in a single portion.

  • Stir the biphasic mixture vigorously at 25 °C for 4 hours.

  • Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1 M HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum for 12 hours.

Causality: LiOH is selected over NaOH or KOH because the lithium cation coordinates strongly with the pyrimidine nitrogens, accelerating the hydrolysis of the ester while leaving the 6-ethoxy ether intact. Acidification must be strictly controlled to pH 3–4; over-acidification will protonate the pyrimidine nitrogens, pulling the product back into the aqueous phase as a highly soluble hydrochloride salt.

Self-Validating System: Analyze the dried precipitate via LC-MS. The successful formation of the acid is validated by the presence of a strong [M-H]⁻ peak in negative electrospray ionization (ESI) mode, alongside the complete disappearance of the ester mass.

Step 3: HATU-Mediated Amide Coupling

Protocol:

  • In a dry flask, dissolve 6-ethoxypyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Add HATU (1.5 equiv) portion-wise at 25 °C.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Dilute the mixture with EtOAc and wash sequentially with 5% aqueous LiCl (3 × 20 mL), saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Causality: Pyrimidine-4-carboxylic acids are electronically deactivated, making standard coupling reagents inefficient[2]. HATU overcomes this by rapidly forming a highly reactive 7-azabenzotriazole active ester. Washing with 5% aqueous LiCl is a specific, field-proven technique to completely remove DMF from the organic phase, preventing solvent contamination in the final product.

Self-Validating System: ¹H NMR spectroscopy of the purified product serves as the ultimate validation. The spectrum must show the characteristic amide N-H proton shift (>8.0 ppm, broad singlet), alongside the intact ethoxy signals (a distinct quartet at ~4.4 ppm and a triplet at ~1.4 ppm).

Quantitative Data & Yield Summary

CompoundStepReaction TimeTypical YieldPurity (LC-MS)Key Analytical Marker
Ethyl 6-ethoxypyrimidine-4-carboxylate 1 (SNAr)2 h85 - 92%>95%UV-active spot, Rf = 0.6 (Hex/EtOAc 8:2)
6-Ethoxypyrimidine-4-carboxylic acid 2 (Hydrolysis)4 h90 - 95%>98%[M-H]⁻ peak in negative ESI
6-Ethoxypyrimidine-4-carboxamide 3 (Coupling)12 h70 - 85%>95%Amide N-H shift >8.0 ppm (¹H NMR)

References

  • Title: Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Source: Molbank URL: [Link]

  • Title: Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

using 6-ethoxypyrimidine-4-carboxamide as a pyrimidine building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Ethoxypyrimidine-4-Carboxamide as a Privileged Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers. Document Type: Technical Application Note & Experimental Protocol.

Executive Summary & Strategic Rationale

In modern drug discovery, the pyrimidine core serves as one of the most successful and widely utilized heteroaromatic scaffolds[1]. Specifically, 6-ethoxypyrimidine-4-carboxamide has emerged as a highly privileged building block, offering orthogonal vectors for synthetic elaboration and precise pharmacophore tuning.

As a Senior Application Scientist, I emphasize that selecting this specific building block is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • The 4-Carboxamide Motif (The Anchor): This group acts as a potent bidentate hydrogen-bond donor and acceptor. In kinase inhibitor design, the carboxamide motif is classically deployed to form critical hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., the Val135 residue in GSK-3β)[2].

  • The 6-Ethoxy Substituent (The Modulator): Unlike primary amines, the ethoxy group lowers the overall basicity (pKa) of the pyrimidine nitrogens, which mitigates hERG toxicity liabilities and improves membrane permeability. Furthermore, the steric bulk of the ethoxy group effectively occupies lipophilic sub-pockets, a feature that has been critical in achieving nanomolar potency in lipid enzyme modulators like NAPE-PLD inhibitors (e.g., LEI-401)[3][4] and orally bioavailable P2Y12 antagonists[5].

Synthetic Divergence & Biological Targeting Workflow

The true utility of 6-ethoxypyrimidine-4-carboxamide lies in its ability to be functionalized at the C5 position or modified at the carboxamide group to target entirely different biological pathways[6].

G Core 6-Ethoxypyrimidine- 4-Carboxamide Syn1 C5 Electrophilic Bromination Core->Syn1 NBS, DMF, 0°C Syn2 Carboxamide Dehydration Core->Syn2 POCl3, Reflux Int1 5-Bromo-6-ethoxy- pyrimidine-4-carboxamide Syn1->Int1 Int2 6-Ethoxypyrimidine- 4-carbonitrile Syn2->Int2 Bio1 Kinase Inhibitors (e.g., GSK-3β, HPK1) Int1->Bio1 Suzuki Coupling (Hinge Binder) Bio2 Lipid Modulators (e.g., NAPE-PLD) Int2->Bio2 Pharmacophore Optimization

Figure 1: Synthetic divergence and biological targeting workflow for 6-ethoxypyrimidine-4-carboxamide.

Self-Validating Experimental Protocols

To leverage this building block effectively, functionalization of the C5 position is required to build the extended biaryl systems common in kinase inhibitors[7]. The following protocols detail the regioselective bromination and subsequent cross-coupling of the scaffold.

Protocol A: Regioselective C5-Bromination

Objective: Prime the pyrimidine core for transition-metal-catalyzed cross-coupling by installing a bromide leaving group at the kinetic C5 position.

  • Preparation: Dissolve 6-ethoxypyrimidine-4-carboxamide (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the carboxamide group. DMF is chosen for its superior solvation of polar pyrimidine-carboxamides.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

    • Causality: The C5 position is the most electron-rich carbon on the pyrimidine ring, making it highly susceptible to electrophilic aromatic substitution. Strict temperature control (0 °C) suppresses di-halogenation and oxidative side reactions.

  • Reaction Maturation: Allow the reaction to warm to ambient temperature and stir for 2 hours.

    • Self-Validation: Monitor reaction progression via LC-MS. Successful conversion is confirmed by the appearance of a distinct 1:1 isotopic doublet (M / M+2) characteristic of mono-bromination, alongside the complete disappearance of the starting material peak.

  • Workup: Quench the reaction by pouring it into crushed ice. Filter the resulting precipitate, wash sequentially with cold water and heptane, and dry under a high vacuum to yield 5-bromo-6-ethoxypyrimidine-4-carboxamide.

Protocol B: Sterically-Tolerant Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl pharmacophore at the C5 position to occupy the hydrophobic selectivity pocket of target kinases[8].

  • Reagent Assembly: In a Schlenk tube, combine 5-bromo-6-ethoxypyrimidine-4-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Initiation: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a positive flow of argon.

    • Causality: The bidentate dppf ligand provides a large bite angle, forcing the palladium center into a geometry that accelerates reductive elimination. This is essential to overcome the severe steric hindrance imposed by the adjacent 6-ethoxy group.

  • Execution & Validation: Seal the tube and heat to 90 °C for 12 hours.

    • Self-Validation: Analyze via TLC (UV 254 nm). A successful cross-coupling will result in a new, highly fluorescent spot (due to the extended conjugation of the biaryl system) with a higher Rf value than the starting bromide. Filter through Celite and purify via flash chromatography.

Quantitative Data Presentation

The steric clash between the C5-aryl group and the C6-ethoxy group makes standard cross-coupling conditions prone to failure. Table 1 summarizes the optimization data validating the catalyst selection in Protocol B.

Table 1: Optimization of C5 Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Toluene/EtOH/H₂O9042Sluggish reductive elimination due to steric clash with the 6-ethoxy group.
Pd(OAc)₂ / SPhosDioxane/H₂O10068Improved oxidative addition, but competitive protodeboronation observed.
Pd(dppf)Cl₂·CH₂Cl₂ Dioxane/H₂O 90 89 Optimal bite angle facilitates rapid reductive elimination; minimal side products.

Sources

Application Note: Strategic Incorporation of 6-Ethoxypyrimidine-4-carboxamide Scaffolds in High-Throughput Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrimidine-4-carboxamide motif is a highly privileged scaffold in modern medicinal chemistry. Libraries built around this core have yielded potent modulators across diverse target classes, including Glycogen Synthase Kinase-3 (GSK-3)[1], state-dependent voltage-gated sodium channels for pain management[2], and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[3].

When designing combinatorial libraries, the selection of the specific pyrimidine substituents dictates the physicochemical trajectory of the resulting compounds. Utilizing 6-ethoxypyrimidine-4-carboxylic acid as the core building block offers distinct mechanistic advantages over unsubstituted or methoxy-substituted analogs:

  • Lipophilic Tuning & Permeability: The 6-ethoxy group increases the cLogP slightly compared to a methoxy group, enhancing passive membrane permeability, which is critical for intracellular targets like GSK-3[1].

  • Metabolic Stability: Unlike methoxy groups, which are highly susceptible to rapid CYP450-mediated O-demethylation, the ethoxy vector provides steric shielding that often improves microsomal stability.

  • Conformational Locking: In kinase hinge-binding, the 4-carboxamide acts as a crucial hydrogen bond donor/acceptor pair. The steric bulk of the 6-ethoxy group can restrict the rotational freedom of the pyrimidine ring, pre-organizing the carboxamide for optimal hinge interaction.

This application note details the rational design, high-throughput synthesis, and validation protocols for generating a 6-ethoxypyrimidine-4-carboxamide library.

Scaffold Profiling and Library Design Space

Before initiating library synthesis, it is critical to profile the core building block to ensure the final enumerated library remains within Lipinski's Rule of Five (Ro5) space.

Table 1: Physicochemical Properties of the Core Scaffold
Parameter6-Ethoxypyrimidine-4-carboxylic acidImpact on Final Library (Post-Amidation)
Molecular Weight 168.15 g/mol Allows addition of large amines (up to 330 g/mol ) while staying < 500 g/mol .
cLogP ~0.8Provides a hydrophilic core; tolerates lipophilic anilines without exceeding LogP 5.
H-Bond Donors 1 (Carboxylic acid)Converts to 1 (Amide NH) or 0 (Tertiary amide), favoring permeability.
H-Bond Acceptors 4Remains 4; optimal for multi-point target engagement.
Polar Surface Area 75.1 ŲAmidation reduces PSA to ~60 Ų, ideal for CNS penetration if required.
Table 2: Rationale for Amine Selection in Library Enumeration
Amine ClassTarget ApplicationMechanistic Rationale
Substituted Anilines Kinases (e.g., GSK-3β)Aryl amides rigidify the conformation, projecting the pyrimidine into the ATP-binding pocket[1].
Phenoxy-phenylamines Ion Channels (NaV)Bulky, flexible hydrophobic tails drive state-dependent block of the channel pore[2].
Chiral Cyclic Amines Lipid Enzymes (NAPE-PLD)Saturated heterocycles (e.g., pyrrolidines) disrupt planarity, increasing solubility and enzyme fit[4].

Experimental Protocols: High-Throughput Library Synthesis

To generate a robust library, the synthesis must overcome the electronic deactivation of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogens reduces the nucleophilicity of the C4-carboxylate. Therefore, standard EDC/HOBt coupling is often sluggish and low-yielding.

Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA . HATU rapidly forms a highly reactive HOAt ester intermediate, forcing the reaction to completion even with sterically hindered or electron-deficient amines (such as fluorinated anilines), ensuring uniform yields across the 96-well plate.

Protocol A: Parallel Amide Coupling Workflow

This protocol is designed as a self-validating system for a 96-well deep-well block format.

Step 1: Core Activation

  • Prepare a 0.2 M stock solution of 6-ethoxypyrimidine-4-carboxylic acid in anhydrous DMF.

  • Dispense 250 µL (50 µmol, 1.0 eq) of the core solution into each well of a 96-well deep-well block.

  • Add 250 µL of a 0.24 M HATU solution in DMF (60 µmol, 1.2 eq) to each well.

  • Add 26 µL of neat DIPEA (150 µmol, 3.0 eq) to each well.

  • Seal the block and agitate on an orbital shaker at 600 rpm for 15 minutes at 25°C to pre-form the active HOAt ester.

Step 2: Diversification 6. Dispense 250 µL of 0.24 M unique amine solutions in DMF (60 µmol, 1.2 eq) into the respective wells. 7. Reseal the block with a chemically resistant mat. 8. Shake at 600 rpm at 25°C for 16 hours. (Note: For known unreactive anilines, elevate temperature to 45°C using a heated shaker block).

Step 3: Solvent Removal 9. Unseal the block and remove DMF using a centrifugal vacuum evaporator (e.g., Genevac) at 45°C until complete dryness is achieved (~4-6 hours).

Protocol B: Quality Control & Validation System

Trustworthiness in HTS libraries requires strict purity thresholds. False positives from reactive impurities can derail screening campaigns.

  • Reconstitution: Dissolve the crude residues in 500 µL of DMSO.

  • Primary LC-MS Validation: Inject a 2 µL aliquot onto an analytical UPLC-MS (C18 column, 5-95% MeCN/H2O with 0.1% Formic Acid over 2.5 minutes).

  • Purity Gate: Compounds exhibiting >85% UV purity (at 254 nm) and correct m/z [M+H]+ are advanced directly.

  • Purification: Compounds <85% pure are subjected to mass-directed preparative HPLC. The self-validating loop requires a post-purification LC-MS injection to confirm >95% purity before formatting into acoustic dispensing source plates (e.g., Echo® plates) for biological screening.

Visualizations

Workflow: Library Synthesis and Validation

The following diagram illustrates the logical progression from building block to screening-ready library, highlighting the critical quality control gates.

LibraryWorkflow Core Core Scaffold 6-Ethoxypyrimidine- 4-carboxylic acid Activation Ester Activation (HATU, DIPEA, 15 min) Core->Activation DMF, 25°C Coupling Parallel Amidation (Diverse Amines, 16h) Activation->Coupling Add Amines QC LC-MS Validation UV 254nm & m/z Coupling->QC Evaporate & Reconstitute QC->QC Fail: Prep-HPLC HTS HTS Source Plate (>95% Purity in DMSO) QC->HTS Pass Gate

Caption: High-throughput synthesis and strict LC-MS validation workflow for the carboxamide library.

Biological Application: GSK-3β Pathway Modulation

Pyrimidine-4-carboxamides are highly potent inhibitors of GSK-3β[1]. The diagram below maps the causality of how library hits engage this target to stabilize downstream transcription factors.

GSK3Pathway Hit 6-Ethoxypyrimidine- 4-carboxamide Hit GSK3 GSK-3β Kinase (Active State) Hit->GSK3 Hinge-Binding Inhibition Bcat_deg β-Catenin Phosphorylation & Proteasomal Degradation GSK3->Bcat_deg Uninhibited Pathway Bcat_stab β-Catenin Stabilization & Accumulation GSK3->Bcat_stab Inhibited Pathway Gene Wnt Target Gene Transcription Bcat_stab->Gene Nuclear Translocation

Caption: Mechanism of action for pyrimidine-4-carboxamide hits inhibiting GSK-3β to stabilize β-catenin.

Conclusion

Incorporating 6-ethoxypyrimidine-4-carboxamide into drug discovery libraries provides a structurally rigid, metabolically stable, and biologically validated starting point. By utilizing HATU-mediated parallel synthesis and strict LC-MS quality control gates, researchers can rapidly generate high-fidelity libraries capable of interrogating complex targets ranging from kinases to lipid-modifying enzymes.

References

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purification of 6-Ethoxypyrimidine-4-carboxamide by Preparative HPLC

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 6-ethoxypyrimidine-4-carboxamide using preparative High-Performance Liquid Chromatography (HPLC). It is structured to offer practical, experience-based solutions to common challenges, ensuring both scientific rigor and successful experimental outcomes.

I. Method Development and Optimization: A First-Principles Approach

The goal of any preparative HPLC method is to maximize purity, throughput, and yield.[1] These three parameters are often interdependent; for instance, achieving maximum purity might necessitate longer separation times, thereby reducing throughput.[1] Therefore, it is crucial to define the primary objective of your purification before beginning method development.

A. Physicochemical Properties of 6-Ethoxypyrimidine-4-carboxamide

Understanding the properties of the target molecule is fundamental to developing an effective purification strategy. 6-ethoxypyrimidine-4-carboxamide is a pyrimidine derivative. Pyrimidine-containing substances are often analyzed using HPLC with UV detection.[2] The carboxamide and ethoxy groups, along with the pyrimidine ring, will influence its polarity, solubility, and chromatographic behavior. The nitrogen atoms in the pyrimidine ring can undergo ionization depending on the mobile phase pH, which significantly affects retention in reversed-phase HPLC.[3][4][5][6]

B. Initial Column and Mobile Phase Selection

Column Selection: For compounds like 6-ethoxypyrimidine-4-carboxamide, a reversed-phase (RP) C18 column is a robust starting point.[7] These columns are versatile and widely used for the separation of small organic molecules.[7] The choice between different C18 columns will depend on factors like particle size and pore size, which influence loading capacity and resolution.[7]

Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a mixture of water (or an aqueous buffer) and an organic modifier, such as acetonitrile or methanol.[8][9][10]

  • Organic Modifier: Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for UV detection.[10][11] Methanol is a viable alternative and can offer different selectivity.[8][9]

  • Aqueous Phase and pH Control: Due to the presence of ionizable nitrogen atoms in the pyrimidine ring, controlling the mobile phase pH is critical.[3][4][12] Operating at a pH that is at least two units away from the pKa of the analyte will ensure it exists in a single ionic form, leading to sharper, more symmetrical peaks. For pyrimidine bases, an acidic pH (around 4) is often optimal for good peak shape and retention.[3][4] An acetate buffer is a suitable choice for this pH range.[3][4]

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm particle sizeGood balance of efficiency and backpressure for preparative applications.
Mobile Phase A Water with 0.1% Formic Acid or 20mM Ammonium Acetate (pH ~4)Controls ionization of the pyrimidine ring, leading to improved peak shape.[3][4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[8][9]
Detection UV at 254 nm or a wavelength of maximum absorbancePyrimidine rings typically exhibit strong UV absorbance.
Flow Rate Scaled appropriately from analytical to preparative column dimensionsTo maintain similar linear velocity and separation characteristics.[1]
Sample Solvent Mobile Phase A or a solvent with lower elution strengthMinimizes peak distortion upon injection.[13]
C. Step-by-Step Protocol for Method Development
  • Analytical Method Development: Begin by developing a robust analytical method on a smaller-scale HPLC system. The goal is to achieve good resolution between the target compound and any impurities.

  • Solubility and Stability Check: Determine the solubility of your crude 6-ethoxypyrimidine-4-carboxamide in the intended mobile phase. Ensure the compound is stable under the chosen pH and solvent conditions.

  • Loading Study: On the analytical column, incrementally increase the injection volume or sample concentration to determine the maximum loading capacity before significant loss of resolution or peak shape distortion occurs.[1][14] This provides a baseline for scaling up to the preparative column.[14][15]

  • Scale-Up to Preparative HPLC: Use the optimized analytical method to calculate the appropriate flow rate and injection volume for the larger preparative column. The goal is to maintain the linear velocity of the mobile phase.[1]

  • Fraction Collection Strategy: Decide on the method for fraction collection. Time-based collection is simpler, while peak-based collection, triggered by the detector signal, can provide higher purity.[16][17][18] For initial purifications, collecting smaller fractions across the entire peak can allow for more precise pooling of the purest fractions later.[17]

  • Purity Analysis of Fractions: After the preparative run, analyze the collected fractions using the analytical HPLC method to determine their purity.[19] Pool the fractions that meet the desired purity specifications.

II. Troubleshooting Guide

This section addresses common issues encountered during the preparative HPLC purification of 6-ethoxypyrimidine-4-carboxamide in a question-and-answer format.

Peak Shape Problems

Q1: Why are my peaks tailing?

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The basic nitrogen atoms on the pyrimidine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[20]

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the basic analyte.[20]

  • Possible Cause 2: Inappropriate Mobile Phase pH. If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, resulting in poor peak shape.[6][21]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to peak tailing and broadening.[13][14]

    • Solution: Reduce the injection volume or the concentration of the sample.[13] Perform a loading study to determine the optimal sample load for your column.[14]

  • Possible Cause 4: Column Contamination or Degradation. Accumulation of strongly retained impurities on the column can lead to peak shape issues.[22][23]

    • Solution: Implement a column cleaning and regeneration protocol. This typically involves flushing the column with a series of strong solvents.[24][25]

Q2: Why are my peaks fronting?

  • Possible Cause 1: Column Overload. This is a common cause of peak fronting, especially in preparative chromatography.[21]

    • Solution: As with tailing, reduce the amount of sample injected onto the column.[21]

  • Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q3: Why are my peaks split or doubled?

  • Possible Cause 1: Column Void or Channeling. A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.[20][26] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[20]

    • Solution: If a void is suspected, it may be possible to top off the column packing, although this is often difficult. In many cases, the column will need to be replaced. To prevent this, always ramp up the flow rate gradually and operate within the manufacturer's specifications.[24]

  • Possible Cause 2: Partially Blocked Frit. Debris from the sample or mobile phase can clog the inlet frit of the column, leading to a distorted flow path and split peaks.[27]

    • Solution: Reverse the column (if the manufacturer allows) and flush it to dislodge the particulates.[27] Using an in-line filter or guard column can help prevent this issue.[24][27]

  • Possible Cause 3: Sample Dissolved in a Strong Solvent. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak splitting.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[13]

Troubleshooting_Peak_Shape start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split/Double Peak start->split cause_tailing1 Secondary Interactions (Silanols) tailing->cause_tailing1 cause_tailing2 Incorrect Mobile Phase pH tailing->cause_tailing2 cause_tailing3 Column Overload tailing->cause_tailing3 cause_tailing4 Column Contamination tailing->cause_tailing4 cause_fronting1 Column Overload fronting->cause_fronting1 cause_fronting2 Incompatible Sample Solvent fronting->cause_fronting2 cause_split1 Column Void/Channeling split->cause_split1 cause_split2 Blocked Frit split->cause_split2 cause_split3 Strong Sample Solvent split->cause_split3 solution_tailing1 Lower Mobile Phase pH cause_tailing1->solution_tailing1 solution_tailing2 Adjust pH +/- 2 units from pKa cause_tailing2->solution_tailing2 solution_tailing3 Reduce Sample Load cause_tailing3->solution_tailing3 solution_tailing4 Clean/Regenerate Column cause_tailing4->solution_tailing4 solution_fronting1 Reduce Sample Load cause_fronting1->solution_fronting1 solution_fronting2 Use Weaker Sample Solvent cause_fronting2->solution_fronting2 solution_split1 Replace Column cause_split1->solution_split1 solution_split2 Backflush Column / Use Filters cause_split2->solution_split2 solution_split3 Use Weaker Sample Solvent cause_split3->solution_split3

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Purity and Recovery Issues

Q4: The purity of my collected fractions is lower than expected. How can I improve it?

  • Possible Cause 1: Co-eluting Impurities. An impurity may have a very similar retention time to your target compound under the current chromatographic conditions.

    • Solution: Optimize the selectivity of your method. This can be achieved by changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or trying a different column chemistry (e.g., a phenyl or C8 column).[7]

  • Possible Cause 2: Overlapping Peaks Due to Overload. Even if there is baseline separation at an analytical scale, overloading the column can cause peaks to broaden and overlap.

    • Solution: Reduce the sample load.[14] Alternatively, you can employ "heart-cutting," where only the central, purest part of the peak is collected, sacrificing some yield for higher purity.

  • Possible Cause 3: Inefficient Fraction Collection. The timing of fraction collection might be off, leading to the inclusion of impurities from the leading or tailing edge of the peak.

    • Solution: Optimize your fraction collection parameters. If using a peak-based method, adjust the threshold and slope settings.[16][18] It can be beneficial to collect multiple small fractions across the peak and analyze them individually to identify the purest ones.[17]

Q5: My recovery is low. Where is my compound going?

  • Possible Cause 1: Irreversible Adsorption to the Column. Highly active sites on the column can strongly and sometimes irreversibly bind the analyte.

    • Solution: Ensure the mobile phase is properly modified to prevent strong secondary interactions (e.g., appropriate pH). If the problem persists, the column may be degraded and require replacement.

  • Possible Cause 2: Inefficient Fraction Collection. If the delay volume (the volume between the detector and the fraction collector outlet) is not correctly set, you may be missing part or all of your peak.[18][28]

    • Solution: Accurately determine and input the delay volume in your fraction collector settings.[18] A simple way to do this is to run a standard with a high concentration and visually observe the time difference between the peak appearing on the chromatogram and the eluent exiting the fraction collector.

  • Possible Cause 3: Compound Precipitation. If the concentration of the purified compound in the collected fraction exceeds its solubility in the mobile phase, it may precipitate in the tubing or collection vessel.

    • Solution: Reduce the concentration of the injected sample. You can also consider adding a co-solvent to the collection tubes to improve solubility.

III. Frequently Asked Questions (FAQs)

Q1: How often should I clean or regenerate my preparative HPLC column?

This depends heavily on the cleanliness of your samples and the ruggedness of your method. As a general rule, if you notice a significant increase in backpressure (e.g., >20% from the initial pressure), a decline in resolution, or worsening peak shape, it is time to clean the column.[22] Regular flushing with a strong solvent after a series of runs can help prevent significant buildup of contaminants.[24]

Q2: What is the best way to store my preparative column when not in use?

Always flush out any buffers or salts with a mixture of water and organic solvent before long-term storage to prevent crystallization and damage to the column.[24][29] For reversed-phase columns, storing in 100% acetonitrile or methanol is recommended.[24][25] Ensure the column is tightly capped at both ends to prevent the stationary phase from drying out.[29]

Q3: Can I use the same preparative column for different compounds?

Yes, but it is crucial to thoroughly clean the column between different projects to avoid cross-contamination. This typically involves flushing with a sequence of solvents that will remove any remnants of the previous compound and its associated impurities.

Q4: How can I increase the throughput of my purification?

  • Increase the flow rate: This will shorten the run time, but it will also increase backpressure and may slightly decrease resolution.

  • Increase the sample load: This allows you to purify more material per run, but be careful not to overload the column to the point where purity is compromised.[30]

  • Use a shorter column or a column with larger particles: This can reduce run times but will also result in lower resolution.

  • Optimize the gradient: A steeper gradient can reduce the run time, but may also lead to a loss of resolution between closely eluting peaks.

Q5: My crude sample is not fully soluble in the mobile phase. What should I do?

If your sample has poor solubility in the mobile phase, you may need to dissolve it in a stronger solvent. However, be mindful that injecting a large volume of a strong solvent can disrupt the chromatography. In such cases, it is best to prepare the most concentrated solution possible and inject a smaller volume. In some instances, a technique called "at-column dilution" can be employed, where the sample is introduced into the system in a way that allows it to mix with the mobile phase before reaching the column, mitigating the strong solvent effects.[1]

IV. Experimental Protocols

Protocol 1: General Column Cleaning and Regeneration (Reversed-Phase)
  • Disconnect the column from the detector and direct the flow to a waste container.

  • Reverse the column flow direction (only if permitted by the manufacturer).

  • Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., a mixture of water and acetonitrile/methanol).

  • Flush with 10-20 column volumes of 100% acetonitrile.

  • If backpressure is still high, flush with 10-20 column volumes of isopropanol.

  • For very non-polar contaminants, flushing with a solvent like tetrahydrofuran (THF) may be effective, but check for column hardware compatibility (PEEK hardware has limited compatibility with THF).[31]

  • Once cleaning is complete, flush the column with the initial mobile phase until the pressure and baseline are stable.

Caption: General Workflow for Preparative HPLC Purification.

Protocol 2: Purity Analysis of Collected Fractions
  • Transfer a small aliquot (e.g., 10-20 µL) of each collected fraction into an analytical HPLC vial.

  • If the fractions are concentrated, it may be necessary to dilute them with the mobile phase to avoid overloading the analytical column.

  • Run each fraction on the optimized analytical HPLC method.

  • Integrate the chromatograms and determine the purity of the main peak in each fraction by calculating the area percentage.

  • Based on the purity results, decide which fractions to combine (pool) to obtain the final product with the desired level of purity. It is often beneficial to create different pools of varying purity (e.g., >99%, 95-99%) for different downstream applications.

References

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • McCarthy, S. M., Gilar, M., & Gebler, J. C. (2018). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Bioanalysis, 10(15), 1249-1260.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Cichocki, A. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science.
  • Hajnos, M. L., Waksmundzka-Hajnos, M., & Petruczynik, A. (2010). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Journal of AOAC International, 93(3), 859-867.
  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography.
  • Gilson. (n.d.). Maximize Purity, Yield, and Throughput with Improved Fraction Collection.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Pace, P., Di Francesco, M. E., Gardelli, C., Harper, S., Muraglia, E., Nizi, E., ... & Summa, V. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors. Journal of medicinal chemistry, 50(10), 2225-2239.
  • Haas, C., Kopecky, C., Rittmann, S., & Herwig, C. (2020). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Applied Microbiology and Biotechnology, 104(18), 7709-7718.
  • Teasdale, A., Elder, D., & Nidd, M. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. Pharmaceutical Technology.
  • Sharma, S., & Singh, N. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis, 1(2), 58-64.
  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC.
  • Avantor ACE. (n.d.). Column Care, Cleaning and Storage.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Shimadzu Corporation. (2024, April 5). Demonstration of Fraction Collection in Preparative HPLC Analysis [Video]. YouTube.
  • Tshinavhe, R., Peton, N., Simelane, S. B., & Moshapo, P. T. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 33(1), 2491-2516.
  • Tshinavhe, R., Peton, N., Simelane, S. B., & Moshapo, P. T. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content.
  • PureSynth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results.
  • Sigma-Aldrich. (n.d.). Column care and use.
  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage.
  • Chromatography Direct. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Advent Chembio. (n.d.). Choosing the Right Solvent for HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Merck. (n.d.). Loadability – what does it mean to preparative chromatographers?.
  • Thermo Fisher Scientific. (n.d.). Ensuring precise isolation of macromolecules by hyphenating UHPLC separation power with exact fractionation for analytical.
  • Logoyda, L. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 5941-5948.
  • Fekete, S., & Guillarme, D. (2017, June 1). Computer-Assisted Method Development for Small and Large Molecules. LCGC Europe.
  • Sigma-Aldrich. (n.d.). 6-Methoxypyrimidine-4-carboxylic acid.
  • B-Arrag, T. A., & Chetwyn, N. P. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Silarova, M., Stopka, P., & Hrouzek, P. (2016). Feasibility of Fraction Collection in HPLC Systems with Evaporative Light Scattering Detector: Analysis of Pectinatella magnifica. Molecules, 21(11), 1519.
  • Felletti, S., Guidi, C., & Catani, M. (2021, June 1). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160580820, C10H8N4O2. PubChem.
  • Element Lab Solutions. (n.d.). Peak Purity Analysis.
  • Chrom Tech. (n.d.). How to Regenerate a C18 HPLC Column.
  • Daicel Chiral Technologies. (2021, March 14). Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Letter, W. (2021, May 27). How to Perform Fractionation Collection & Analysis using HPLC? ResearchGate.
  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note.

Sources

reducing unwanted byproducts in 6-ethoxypyrimidine-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and late-stage functionalization, I have designed this guide to help you troubleshoot and eliminate unwanted byproducts during the synthesis of 6-ethoxypyrimidine-4-carboxamide derivatives.

Pyrimidines are highly electron-deficient aromatics. The C6 position is exceptionally electrophilic, making it highly reactive but also prone to side reactions if the electronic environment and reagent stoichiometry are not strictly controlled. Below, we break down the mechanistic causes of common byproducts across the two primary synthetic routes and provide self-validating protocols to ensure high-fidelity synthesis.

Visual Workflow: Reaction Pathways and Byproduct Divergence

Workflow A 6-Chloropyrimidine- 4-carboxamide Target 6-Ethoxypyrimidine- 4-carboxamide A->Target NaOEt, Anhydrous EtOH BP1 6-Hydroxy Byproduct (Hydrolysis) A->BP1 Trace H2O -> OH- BP2 Amide Cleavage (Saponification) A->BP2 Excess Base / Heat B 6-Ethoxypyrimidine- 4-carboxylic acid B->Target Amine, HATU, DIPEA BP3 Unreacted Acid / Poor Activation B->BP3 Suboptimal Coupling Agent

Fig 1. Synthetic routes and byproduct pathways for 6-ethoxypyrimidine-4-carboxamide.

Section 1: Troubleshooting SNAr Ethoxylation (Route A)

Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyrimidine-4-carboxamide using Sodium Ethoxide.

Q: Why am I seeing a massive spike in the 6-hydroxypyrimidine byproduct instead of my target ethoxy compound? A: This is a classic issue of competitive nucleophilicity caused by trace moisture. Sodium ethoxide (NaOEt) is highly hygroscopic. If water is present in your solvent or atmosphere, it reacts with ethoxide to generate sodium hydroxide (NaOH). Mechanistically, the hydroxide ion is a smaller, "harder" nucleophile than ethoxide. It will rapidly outcompete ethoxide for the highly electrophilic C6 position of the pyrimidine ring [2]. Once the 6-hydroxy byproduct forms, it tautomerizes into the thermodynamically stable pyrimidin-6(1H)-one, permanently trapping your starting material.

Q: How do I prevent transamidation or amide cleavage during the SNAr step? A: Amide cleavage (saponification) occurs when the reaction is pushed with excess base or elevated temperatures. The C4 carboxamide is susceptible to nucleophilic attack if the C6 position is sterically hindered or if the reaction is left stirring after the SNAr is complete. You must strictly control the stoichiometry (maximum 1.05 equivalents of NaOEt) and maintain the temperature below 25 °C.

Validated Protocol: Anhydrous SNAr Ethoxylation

This protocol utilizes a self-validating analytical loop to prevent over-reaction.

  • Preparation: Dry 6-chloropyrimidine-4-carboxamide (1.0 equiv) under high vacuum at 40 °C for 4 hours. Purge the reaction vessel with Argon.

  • Nucleophile Generation: Do not use old, commercially stored NaOEt powder. In a flame-dried flask, dissolve clean Sodium metal in anhydrous EtOH (Karl Fischer titration <50 ppm H₂O) to generate a fresh 1.0 M NaOEt solution.

  • Reaction: Suspend the pyrimidine in anhydrous EtOH (0.3 M) at 0 °C. Dropwise add the NaOEt solution (1.05 equiv) over 15 minutes. Stir for 1 hour at room temperature.

  • Self-Validation (In-Process Control): At 45 minutes, take a 10 µL aliquot and quench in 990 µL of 1:1 MeCN:H₂O (0.1% Formic Acid). Analyze via LC-MS. You must observe the complete disappearance of the distinct chlorine isotope pattern (M / M+2) and a mass shift of -14.5 Da.

  • Quench: Immediately neutralize the reaction to pH 6 using 1.0 M HCl in diethyl ether. This prevents base-catalyzed amide hydrolysis during concentration.

Section 2: Troubleshooting Carboxylic Acid Amidation (Route B)

Peptide coupling of 6-ethoxypyrimidine-4-carboxylic acid with an amine.

Q: My amidation yields are low, and LC-MS shows unreacted acid alongside a dimerized byproduct. What is failing? A: Pyrimidine-4-carboxylic acids are notoriously difficult to activate. The electron-withdrawing nature of the pyrimidine nitrogen atoms destabilizes the active ester intermediate formed during coupling. If you are using standard carbodiimides (like EDC/HOBt), the activation is often too slow, leading to degradation or dimerization of the amine [3]. Solution: You must use a highly efficient uronium-based coupling agent like HATU combined with a non-nucleophilic base (DIPEA). HATU generates a highly reactive 7-azabenzotriazole active ester that forces the amidation to completion before side reactions can occur [1].

Validated Protocol: HATU-Mediated Amidation
  • Activation: Dissolve 6-ethoxypyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at 20 °C for exactly 15 minutes.

  • Self-Validation: Run a rapid LC-MS of the reaction mixture. You must confirm the disappearance of the starting acid and the formation of the HOAt-active ester intermediate before proceeding.

  • Coupling: Add the target amine (1.1 equiv) dropwise. Stir for 2 hours at room temperature.

  • Workup: Dilute with EtOAc and wash vigorously with 5% aqueous LiCl (three times) to completely partition the DMF into the aqueous layer, followed by saturated NaHCO₃ to remove acidic byproducts.

Quantitative Data: Byproduct Identification & Mitigation Matrix

Use the following table to rapidly diagnose reaction failures based on LC-MS data.

Byproduct IdentityStructural Indicator (LC-MS m/z)Mechanistic CauseCorrective Action
6-Hydroxypyrimidine [M+H] - 18.5 Da (vs Cl precursor)Competitive SNAr by OH⁻Enforce strict anhydrous conditions; verify EtOH H₂O content.
Cleaved Carboxylic Acid [M+H] + 1.0 Da (vs Amide target)Base-catalyzed amide hydrolysisLimit NaOEt to 1.05 equiv; maintain T < 25 °C; quench to pH 6.
Unreacted 6-Chloro [M+H] + 14.5 Da (vs OEt target)Insufficient alkoxide / Moisture quenchEnsure complete Na metal dissolution; avoid atmospheric exposure.
Dimerized Pyrimidine [2M+H]Over-activation during couplingOptimize HATU stoichiometry; ensure amine is fully soluble.

References

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ACS Publications. URL:[Link]

  • An Efficient Synthesis of Substituted Cytosines and Purines under Focused Microwave Irradiation. ResearchGate. URL:[Link]

  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. URL:[Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Ethoxypyrimidine-4-carboxamide and 6-Methoxypyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the subtle interplay of substituent effects on heterocyclic scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of 6-ethoxypyrimidine-4-carboxamide and 6-methoxypyrimidine-4-carboxamide, two closely related building blocks. While differing by only a single methylene unit, their reactivity profiles exhibit nuances that can be pivotal in synthetic strategy and optimization. We will dissect the electronic and steric factors governing their behavior and provide robust experimental protocols for their comparative assessment.

Foundational Principles: Electronic and Steric Profiles

The reactivity of these molecules is fundamentally governed by the pyrimidine core and the nature of the C6-alkoxy substituent. The pyrimidine ring is an electron-deficient heteroaromatic system, making it inherently susceptible to nucleophilic attack. The oxygen of the alkoxy group exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the pyrimidine ring through the sigma bond.[1][2]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can delocalize into the pyrimidine ring's π-system, donating electron density.[1]

In aromatic systems, the electron-donating resonance effect typically outweighs the inductive effect, leading to an overall electron-donating character. However, the balance of these effects determines the electrophilicity of the pyrimidine ring and the lability of the alkoxy group in nucleophilic aromatic substitution (SNAr) reactions.

The primary distinction between the methoxy and ethoxy groups lies in the alkyl portion. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent due to hyperconjugation and a slightly weaker inductive pull. This subtle electronic difference, coupled with the increased steric bulk of the ethoxy group, can influence reaction kinetics.

Quantitative Comparison of Electronic Parameters

The Hammett constants (σ) provide a quantitative measure of the electronic influence of substituents on an aromatic ring. While data for pyrimidines is specific, values for benzene are instructive.

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Rationale
Hammett Constant (σp) -0.27-0.24The para constant reflects a dominant resonance effect. The slightly more negative value for methoxy suggests a marginally stronger electron-donating character through resonance.
Hammett Constant (σm) 0.120.10At the meta position, where resonance is minimal, the inductive effect prevails. Both are electron-withdrawing, with methoxy having a slightly stronger pull.

These small differences suggest that 6-methoxypyrimidine-4-carboxamide may have a slightly more electron-rich ring at the positions ortho and para to the alkoxy group, potentially impacting the regioselectivity and rate of certain reactions.

Comparative Reactivity in Key Transformations

The most significant reaction pathway for these compounds, where the difference between the ethoxy and methoxy groups becomes apparent, is Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring, being electron-deficient, activates the C6 position for nucleophilic attack, allowing the alkoxy group to function as a leaving group.[3] The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the rate-determining factor.

Caption: Generalized SNAr mechanism on the pyrimidine ring.

Hypothesized Reactivity Difference:

  • Leaving Group Ability: The stability of the departing alkoxide (methoxide vs. ethoxide) is a factor. Methoxide is slightly less basic and thus a marginally better leaving group than ethoxide.

  • Steric Hindrance: The larger ethoxy group may present slightly more steric hindrance to the incoming nucleophile, potentially slowing the initial attack.

  • Electronic Effects: The slightly greater electron-donating nature of the ethoxy group could decrease the electrophilicity of the C6 carbon to a small extent compared to the methoxy group, making it less susceptible to nucleophilic attack.

Combining these factors, 6-methoxypyrimidine-4-carboxamide is predicted to be slightly more reactive towards SNAr than its ethoxy counterpart. The dominant factors are likely the better leaving group ability of methoxide and the reduced electrophilicity at the C6 position in the ethoxy-substituted ring.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical differences in reactivity, the following self-validating experimental protocols are proposed.

Experiment 1: Competitive SNAr Reaction

This experiment provides a direct comparison of reactivity by allowing both substrates to compete for a limited amount of a nucleophile in a single reaction vessel. This internal control minimizes variability from external conditions.

Objective: To determine the relative rate of nucleophilic substitution of the C6-alkoxy group.

Methodology:

  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 6-ethoxypyrimidine-4-carboxamide (1.0 mmol, 1.0 eq) and 6-methoxypyrimidine-4-carboxamide (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL).

  • Internal Standard: Add an internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis via GC-MS or HPLC.

  • Nucleophile Addition: To the stirred solution at room temperature, add a solution of a nucleophile, such as morpholine (0.8 mmol, 0.8 eq, to ensure it is the limiting reagent), dissolved in DMF (2 mL) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Monitoring: Withdraw aliquots (0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Quench each aliquot with water (1 mL) and extract with ethyl acetate (1 mL).

  • Analysis: Analyze the organic extracts by GC-MS or HPLC to determine the ratio of the two starting materials and the two corresponding substituted products. The relative rate of consumption of the starting materials will provide a direct measure of their comparative reactivity.

Causality: The choice of a limiting nucleophile ensures a competitive environment. DMF is a suitable polar aprotic solvent that facilitates SNAr reactions. Monitoring over time allows for kinetic profiling.

Competitive_Experiment_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Combine Substrates: - 6-Ethoxy-Py-CONH2 (1 eq) - 6-Methoxy-Py-CONH2 (1 eq) - Internal Standard B Dissolve in Anhydrous DMF A->B C Add Limiting Nucleophile (e.g., Morpholine, 0.8 eq) B->C D Heat to 80°C C->D E Take Aliquots at t = 0, 1, 2, 4, 8, 24h D->E F Quench & Extract Aliquots E->F G Analyze by GC-MS or HPLC F->G H Determine Product Ratio & Substrate Consumption Rate G->H

Caption: Workflow for the competitive SNAr experiment.

Experiment 2: Comparative Hydrolysis of the Carboxamide Group

This experiment assesses whether the electronic difference between the C6-alkoxy groups influences the stability of the C4-carboxamide to hydrolysis.

Objective: To compare the rates of hydrolysis of the carboxamide functional group under basic conditions.

Methodology:

  • Preparation: Prepare two separate reaction vessels. In vessel A, dissolve 6-ethoxypyrimidine-4-carboxamide (1.0 mmol) in a mixture of ethanol (10 mL) and 2M aqueous sodium hydroxide (5 mL). In vessel B, dissolve 6-methoxypyrimidine-4-carboxamide (1.0 mmol) under the same conditions.

  • Reaction: Stir both mixtures at 60 °C.

  • Monitoring: Monitor the progress of each reaction independently using HPLC or TLC, observing the disappearance of the starting material and the appearance of the corresponding carboxylic acid product (e.g., 6-methoxypyrimidine-4-carboxylic acid).[5][6]

  • Analysis: Quantify the amount of starting material remaining at various time points (e.g., every 2 hours) using HPLC with a calibrated internal standard. Plot the concentration of the starting material versus time to determine the rate of hydrolysis for each compound.

Causality: Running the reactions in parallel under identical conditions allows for a direct comparison of hydrolysis rates. The choice of basic conditions is a standard method for amide hydrolysis.[7] HPLC is a precise method for quantifying the concentration of reactants and products over time.

Conclusion

The reactivity of 6-ethoxypyrimidine-4-carboxamide and 6-methoxypyrimidine-4-carboxamide is primarily dictated by the interplay of electronic and steric effects on an electron-deficient pyrimidine core. Theoretical analysis suggests that 6-methoxypyrimidine-4-carboxamide is the more reactive species in nucleophilic aromatic substitution reactions , owing to the slightly better leaving group ability of methoxide and the higher electrophilicity of its C6 position. The ethoxy analogue, being bulkier and slightly more electron-donating, is expected to react more slowly.

While direct comparative data is not prevalent in the literature, the proposed experimental protocols—particularly the competitive SNAr experiment—provide a definitive and self-validating framework for researchers to quantify these differences. Understanding these subtle yet significant variations in reactivity is crucial for optimizing reaction conditions, improving yields, and making informed decisions in the rational design of novel therapeutics and functional materials.

References

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Available from: [Link]

  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]

  • SciELO. (2020). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Available from: [Link]

  • Chegg.com. (2021, April 28). Solved 1. A methoxy group (-OMe) on an aromatic ring. Available from: [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]

  • RSC Publishing. (2023, October 2). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Available from: [Link]

  • RSC Publishing. (2023, October 2). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over. Available from: [Link]

  • ResearchGate. a) Hydrolysis of deuterated N,N‐diethylpyrimidine‐4‐carboxamide (8Am–d)... Available from: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ResearchGate. (2011, December 14). Alkoxy-1,3,5-triazapentadien(e/ato) Copper(II) Complexes: Template Formation and Applications for the Preparation of Pyrimidines and as Catalysts for Oxidation of Alcohols to Carbonyl Products. Available from: [Link]

  • Socratic. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]

  • PMC. (2017, December 28). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]

  • SciSpace. Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidan. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • ResearchGate. (2024, October 18). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]

  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Available from: [Link]

  • Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available from: [Link]

  • PMC. (2014, September 24). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Available from: [Link]

  • Journal of Medicinal Chemistry. (2000, April 14). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Available from: [Link]

  • PubMed. (2019, July 17). The Administration of the New Pyrimidine Derivative... Restores the Activity of Brain Cells... by Maintaining Mitochondrial Function. Available from: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • PubMed. (2017, December 28). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening... Available from: [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • ORCA – Online Research @ Cardiff. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. Available from: [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Available from: [Link]

  • Usiena air. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Available from: [Link]

  • Journal of the Chemical Society C. (1968). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Available from: [Link]

Sources

A Comparative Guide to Benchmarking the Target Binding Affinity of 6-Ethoxypyrimidine-4-Carboxamide as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the target binding affinity of a novel pyrimidine carboxamide derivative, 6-ethoxypyrimidine-4-carboxamide (hereafter referred to as "Compound E"). Given the prevalence of the pyrimidine scaffold in kinase inhibitor discovery, we will benchmark Compound E against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated and critical target in oncology.[1][2][3][4]

The objective of this document is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to rigorously assess the binding characteristics of new chemical entities. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative scientific literature.

The Central Role of EGFR in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation.[5][6] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[6] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.[2][8][9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR_Monomer EGFR (Monomer) EGF->EGFR_Monomer Binding & Dimerization EGFR_Dimer EGFR Dimer (Activated) GRB2 GRB2/SOS EGFR_Dimer->GRB2 Autophosphorylation & Adaptor Binding PI3K PI3K EGFR_Dimer->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound E & Comparators Inhibitor->EGFR_Dimer Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Benchmarking Against the Gold Standards

To contextualize the binding affinity of Compound E, it is essential to compare it against established EGFR tyrosine kinase inhibitors (TKIs). We have selected a panel of first, second, and third-generation inhibitors, each with distinct binding characteristics and clinical profiles.

CompoundGenerationBinding ModeTargetTypical Kᵢ (nM) for EGFR
Compound E (Hypothetical) Novel To be determined EGFR To be determined
GefitinibFirstReversibleEGFR~7 nM (for mutant EGFR)[10]
ErlotinibFirstReversibleEGFRBinding energy of -7.3 kcal/mol[11]
LapatinibFirstReversibleEGFR & HER23 nM[12][13][14]
OsimertinibThirdIrreversibleMutant EGFRPotent binding to mutant forms[15][16][17]

Note: Binding affinities can vary depending on the specific EGFR mutation (wild-type vs. mutant) and the experimental conditions.

Core Methodologies for Quantifying Binding Affinity

The quantitative assessment of binding affinity, typically expressed as the dissociation constant (K D ), is fundamental to establishing structure-activity relationships (SAR). We will detail two gold-standard, label-free techniques for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[18][19] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the determination of both the association rate (k a ) and the dissociation rate (k d ), from which the equilibrium dissociation constant (K D = k d /k a ) can be calculated.

SPR_Workflow Start Start Immobilization Immobilize EGFR on Sensor Chip Start->Immobilization Injection Inject Compound E (Analyte) at various concentrations Immobilization->Injection Association Association Phase: Measure binding in real-time Injection->Association Dissociation Dissociation Phase: Flow buffer, measure dissociation Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Analysis Data Analysis: Fit sensorgrams to kinetic models Dissociation->Analysis Regeneration->Injection Next Concentration End Determine ka, kd, and KD Analysis->End

Caption: Experimental Workflow for Surface Plasmon Resonance (SPR).

Step-by-Step SPR Protocol for EGFR:

  • Chip Preparation and Ligand Immobilization:

    • Rationale: The choice of immobilization strategy is critical to ensure the kinase remains in an active conformation.[20] Amine coupling is a common method, but site-specific biotinylation of the kinase can provide a more uniform orientation.[18]

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize recombinant human EGFR protein (in 10 mM sodium acetate, pH 4.5) to the desired density (e.g., ~10,000 Resonance Units).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Preparation and Binding Analysis:

    • Rationale: A concentration series of the inhibitor is required to obtain reliable kinetic data. The buffer should contain a small percentage of DMSO to ensure compound solubility and additives to minimize non-specific binding.

    • Prepare a dilution series of Compound E (e.g., from 1 nM to 10 µM) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Inject each concentration of Compound E over the EGFR-immobilized surface for a defined period (e.g., 180 seconds) to monitor the association phase.

    • Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation phase.

  • Surface Regeneration:

    • Rationale: A regeneration step is necessary to remove the bound analyte and prepare the surface for the next injection cycle. The regeneration solution must be harsh enough to remove the compound but not so harsh as to denature the immobilized protein.

    • Inject a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to regenerate the surface.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (Resonance Units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters.

    • Subtract the reference surface data from the active surface data to correct for bulk refractive index changes.

    • Globally fit the concentration series data to a kinetic model using the instrument's analysis software to determine k a , k d , and K D .

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[21][22][23] It is considered the gold standard for determining binding affinity as it measures the interaction in solution without the need for immobilization or labeling.

ITC_Workflow Start Start Preparation Load EGFR into Sample Cell Load Compound E into Syringe Start->Preparation Titration Inject small aliquots of Compound E into the EGFR solution Preparation->Titration Measurement Measure heat change after each injection Titration->Measurement Measurement->Titration Repeat for all injections Plotting Plot heat change per mole of injectant vs. molar ratio Measurement->Plotting Analysis Fit the binding isotherm to a model Plotting->Analysis End Determine KD, ΔH, and Stoichiometry (n) Analysis->End

Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step ITC Protocol for EGFR:

  • Sample Preparation:

    • Rationale: Precise concentration determination is paramount for accurate ITC data. Both the protein and the ligand must be in identical buffer solutions to minimize heats of dilution.

    • Dialyze the purified EGFR protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dissolve Compound E in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and compound solutions.

    • Accurately determine the concentrations of both EGFR and Compound E.

  • Instrument Setup and Titration:

    • Rationale: The concentrations of ligand and protein should be chosen based on the expected K D . A "c-window" (c = [Protein] / K D ) between 10 and 1000 is ideal for obtaining a well-defined binding isotherm.

    • Load the EGFR solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the Compound E solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Experiment Execution:

    • Rationale: A series of small injections allows for the gradual saturation of the protein and the generation of a complete binding curve.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the Compound E solution into the EGFR-containing cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Rationale: The raw data (power vs. time) is integrated to yield the heat per injection. This is then plotted against the molar ratio of ligand to protein and fitted to a suitable binding model.

    • Integrate the peaks in the raw thermogram to determine the heat change for each injection.

    • Plot the heat per mole of injectant against the molar ratio.

    • Fit the resulting binding isotherm to a single-site binding model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).

Data Interpretation and Comparative Analysis

The primary output for comparing Compound E to the established inhibitors will be the dissociation constant (K D ). A lower K D value signifies a higher binding affinity.[5]

  • SPR data will provide kinetic insights. A fast 'on-rate' (k a ) and a slow 'off-rate' (k d ) are often desirable characteristics for a drug candidate, leading to a longer residence time on the target.[12]

  • ITC data will offer a thermodynamic signature of the binding event. The enthalpy (ΔH) and entropy (ΔS) of binding can provide clues about the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).[21]

By systematically applying these methodologies, a robust and quantitative comparison of 6-ethoxypyrimidine-4-carboxamide's binding affinity to EGFR can be achieved. This data-driven approach is indispensable for making informed decisions in the lead optimization phase of drug discovery, ultimately paving the way for the development of more effective and targeted therapies.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Moy, B., et al. (2007). Lapatinib: A novel approach to inhibit EGFR(ErbB1)/HER2(ErbB2). Clinical Cancer Research, 13(9), 2847-2853. [Link]

  • Wood, E. R., et al. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 383(Pt 2), 321–328. [Link]

  • Xia, Y., et al. (2019). Osimertinib confers potent binding affinity to EGFR Kinase Domain Duplication. International Journal of Cancer, 145(10), 2884-2885. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Tsuruta, T., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 450, 38-44. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. [Link]

  • Takemoto, M., et al. (2007). Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. Proceedings of the American Association for Cancer Research, 48, 835. [Link]

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays. [Link]

  • Al-Shakliah, N. S., & Al-Khafaji, K. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Briefings in Pharmaceutical and Health Research, 1(1), 1-8. [Link]

  • Wood, K. W., et al. (2008). Impact of Common Epidermal Growth Factor Receptor and HER2 Variants on Receptor Activity and Inhibition by Lapatinib. Cancer Research, 68(2), 525-533. [Link]

  • Dharmasiri, U., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(19), 9906-9913. [Link]

  • Björkelund, H., et al. (2012). Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach. Experimental Cell Research, 318(20), 2544-2550. [Link]

  • Di Trani, J. M., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 3737. [Link]

  • ResearchGate. (2023). Detailed docking profile of Lapatinib in the EGFR binding site (PDB ID: 1M17). [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 299-311. [Link]

  • Davis, B., & Djordjevic, S. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 61-68. [Link]

  • Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 64(23), 17094-17106. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. [Link]

  • Sharma, P., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137887. [Link]

  • Jedrzejczak, R., et al. (2018). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS ONE, 13(1), e0191333. [Link]

  • Björkelund, H., et al. (2011). Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. PLOS ONE, 6(9), e24739. [Link]

  • ResearchGate. (2022). Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb: 1M17). [Link]

  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]

  • Lin, J. J., et al. (2019). On-target Resistance to the Mutant-Selective EGFR Inhibitor Osimertinib Can Develop in an Allele-Specific Manner Dependent on the Original EGFR-Activating Mutation. Clinical Cancer Research, 25(11), 3373-3384. [Link]

  • Tan, S. S., et al. (2020). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research, 40(1), 185-196. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • PubMed. (2019). Osimertinib confers potent binding affinity to EGFR kinase domain duplication. [Link]

  • MDPI. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • Taylor & Francis Online. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

  • Scilit. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]

  • ResearchGate. (2023). Comparison of the binding modes of osimertinib and lazertinib when bound to EGFR as WT or the T790M gatekeeper mutation. [Link]

  • Al-Suhaimi, K. S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 26(11), 3321. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of Osimertinib–Cy7 (OSA-Cy7) conjugate as potential theranostic agent targeting activating EGFR mutations. European Journal of Medicinal Chemistry, 296, 117631. [Link]

  • TA Instruments. Affinity ITC. [Link]

  • Gussio, R., et al. (2013). Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs. Journal of the Royal Society Interface, 10(86), 20130353. [Link]

  • ResearchGate. (2015). (PDF) Targeting the Epidermal Growth Factor Receptor: Exploring the Potential of Novel Inhibitor N-(3-Ethynylphenyl)-6, 7-bis (2-methoxyethoxy) Quinolin- 4-Amine Using Docking and Molecular Dynamics Simulation. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Ethoxypyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Proactive Hazard Assessment

Given the absence of a dedicated SDS, 6-Ethoxypyrimidine-4-carboxamide must be treated as a hazardous substance. The precautionary principle dictates that we infer potential hazards from analogous compounds. Structurally related pyrimidine derivatives and aromatic amides can exhibit a range of toxicological properties, including but not limited to acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation[1][2][3]. Therefore, all handling and disposal procedures must be conducted with the assumption that this compound is hazardous.

I. Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any work that will generate 6-Ethoxypyrimidine-4-carboxamide waste, it is imperative to establish a safe working environment.

Engineering Controls: All manipulations of 6-Ethoxypyrimidine-4-carboxamide, both in its pure form and in solution, should be performed within a certified chemical fume hood to minimize the risk of inhalation. Ensure that a safety shower and eyewash station are readily accessible[1].

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against accidental exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of liquids and airborne particles that could cause serious eye irritation or damage[1].
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended), a flame-resistant lab coat, and closed-toe shoes.Prevents skin contact, which may cause irritation[1][3]. The lab coat protects personal clothing and underlying skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.Minimizes the potential for inhalation of the compound, which may be harmful[1].
II. Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste identification and segregation at the point of generation. This practice prevents dangerous chemical reactions and ensures compliance with disposal regulations[4][5][6].

Waste Streams for 6-Ethoxypyrimidine-4-carboxamide:

  • Solid Waste: This includes unreacted 6-Ethoxypyrimidine-4-carboxamide, contaminated weighing boats, filter paper, and disposable lab equipment (e.g., gloves, pipette tips).

  • Liquid Waste: This stream comprises solutions containing 6-Ethoxypyrimidine-4-carboxamide, as well as the first rinse of any container that held the compound[7].

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with 6-Ethoxypyrimidine-4-carboxamide must be disposed of in a designated sharps container.

  • Empty Containers: The original container of 6-Ethoxypyrimidine-4-carboxamide, even when "empty," will contain residue and must be treated as hazardous waste until properly decontaminated[7][8].

Diagram: Waste Segregation Workflow

cluster_0 Generation Point cluster_1 Segregation cluster_2 Collection A 6-Ethoxypyrimidine-4-carboxamide Waste Generated B Solid Waste A->B e.g., contaminated gloves, filter paper C Liquid Waste A->C e.g., reaction mixtures, rinsate D Sharps Waste A->D e.g., contaminated needles, broken glass E Empty Containers A->E Original Reagent Bottle F Labeled Solid Hazardous Waste Container B->F G Labeled Liquid Hazardous Waste Container C->G H Puncture-Resistant Sharps Container D->H I Container for Decontamination E->I Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidWaste Collect in Labeled Liquid Waste Container IsLiquid->LiquidWaste Yes IsEmptyContainer Is it an empty container? IsSharp->IsEmptyContainer No SharpWaste Collect in Puncture-Resistant Sharps Container IsSharp->SharpWaste Yes TripleRinse Triple-Rinse Container IsEmptyContainer->TripleRinse Yes EHS Contact EHS for Pickup SolidWaste->EHS LiquidWaste->EHS SharpWaste->EHS CollectRinsate Collect First Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container CollectRinsate->DisposeContainer DisposeContainer->EHS

Caption: Decision-making process for the disposal of 6-Ethoxypyrimidine-4-carboxamide waste.

IV. Spill Response Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section I.

  • Containment: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collection: Carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, regardless of the size.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.

References

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • 6 - SAFETY DATA SHEET.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • 6-ethoxypyrimidine-4-carbaldehyde — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.
  • Regulation of Laboratory Waste. American Chemical Society.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet (MSDS). Chemical Bull.
  • Pyrimidine-4-carboxaldehyde. Apollo Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. ThermoFisher.
  • Chemical Waste Disposal Guidelines.
  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.